N-phenyl-1-pyridin-4-ylmethanimine oxide
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Overview
Description
N-phenyl-1-pyridin-4-ylmethanimine oxide is a chemical compound that belongs to the class of pyridine N-oxides These compounds are characterized by the presence of a nitrogen-oxygen bond within the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1-pyridin-4-ylmethanimine oxide typically involves the oxidation of N-phenyl-1-pyridin-4-ylmethanimine. Common oxidizing agents used in this process include hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct (UHP). The reaction is usually carried out under mild conditions to ensure high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to be an efficient and green method for producing pyridine N-oxides .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-1-pyridin-4-ylmethanimine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The compound can participate in substitution reactions, where the phenyl or pyridine ring is modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium percarbonate, and UHP are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher-order N-oxides, while reduction reactions revert the compound to its parent amine form.
Scientific Research Applications
N-phenyl-1-pyridin-4-ylmethanimine oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-phenyl-1-pyridin-4-ylmethanimine oxide involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of its nucleophilic part towards various reactions with electrophiles . The compound can also participate in redox reactions, contributing to its potential therapeutic effects in mitigating oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- Pyridine N-oxide
- 2-Methoxypyridine N-oxide
- 4-Methoxypyridine N-oxide
- 4-Pyridone
Uniqueness
N-phenyl-1-pyridin-4-ylmethanimine oxide is unique due to its specific structural features, which include the phenyl group attached to the pyridine ring. This structural modification imparts distinct chemical properties and reactivity compared to other pyridine N-oxides
Properties
Molecular Formula |
C12H10N2O |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
N-phenyl-1-pyridin-4-ylmethanimine oxide |
InChI |
InChI=1S/C12H10N2O/c15-14(12-4-2-1-3-5-12)10-11-6-8-13-9-7-11/h1-10H/b14-10- |
InChI Key |
LJAZWXXSTFVHRG-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=C/C2=CC=NC=C2)/[O-] |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC=NC=C2)[O-] |
Origin of Product |
United States |
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